Vericiguat is a novel oral stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. [] It acts by directly stimulating sGC, leading to increased production of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in vasodilation, anti-inflammatory, and anti-fibrotic processes. [, ] Unlike nitrates, which act as NO donors, vericiguat stimulates sGC even in the presence of oxidative stress, which often impairs NO bioavailability in cardiovascular diseases. [] This characteristic makes vericiguat a valuable tool for studying sGC-dependent pathways and their therapeutic potential in various disease models.
The synthesis of Vericiguat involves several intricate steps, primarily focusing on constructing its fluoropyrazolopyridine core. The process can be summarized as follows:
Vericiguat has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 426.39 g/mol. Its structural representation highlights various functional groups that contribute to its pharmacological activity:
Vericiguat's synthesis involves several key chemical reactions:
These reactions highlight Vericiguat's synthetic pathway's complexity and efficiency, ensuring that it maintains its pharmacological properties while minimizing metabolic degradation .
Vericiguat functions as a direct stimulator of soluble guanylate cyclase. It enhances intracellular levels of cyclic guanosine monophosphate (cGMP), which is pivotal for various physiological processes such as:
By stimulating soluble guanylate cyclase independently of nitric oxide, Vericiguat compensates for deficiencies in the nitric oxide-cGMP signaling pathway often seen in heart failure patients . This mechanism not only improves vascular function but also reduces myocardial stress associated with heart failure.
Vericiguat exhibits several notable physical and chemical properties:
These properties are significant for understanding Vericiguat's bioavailability and pharmacokinetics .
Vericiguat is primarily applied in clinical settings for managing chronic systolic heart failure. Its role as a soluble guanylate cyclase stimulator makes it particularly valuable for:
Research continues to explore additional therapeutic applications within cardiovascular medicine, given its unique mechanism that addresses nitric oxide deficiency effectively .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3